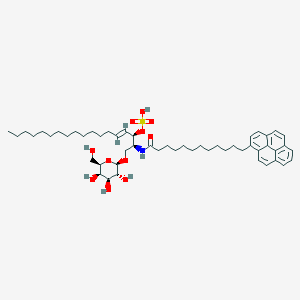

P12 Sulfatide

Description

Properties

CAS No. |

111682-15-6 |

|---|---|

Molecular Formula |

C52H77NO11S |

Molecular Weight |

924.2 g/mol |

IUPAC Name |

[(E,2S,3R)-2-(12-pyren-1-yldodecanoylamino)-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C52H77NO11S/c1-2-3-4-5-6-7-8-9-10-13-16-19-22-28-44(64-65(59,60)61)43(37-62-52-51(58)50(57)49(56)45(36-54)63-52)53-46(55)29-23-20-17-14-11-12-15-18-21-25-38-30-31-41-33-32-39-26-24-27-40-34-35-42(38)48(41)47(39)40/h22,24,26-28,30-35,43-45,49-52,54,56-58H,2-21,23,25,29,36-37H2,1H3,(H,53,55)(H,59,60,61)/b28-22+/t43-,44+,45+,49-,50-,51+,52+/m0/s1 |

InChI Key |

KAAPLLYVKMKPBO-AKSXTAOYSA-N |

SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)OS(=O)(=O)O |

Synonyms |

12-(1-pyrenedodecanoyl)sphingosylgalactosyl-O-3-sulfate P12 sulfatide |

Origin of Product |

United States |

Chemical Synthesis and Analytical Characterization of P12 Sulfatide Derivatives

Synthetic Pathways for 12-(1-Pyrene)dodecanoyl Cerebroside Sulfate (B86663) (P12 Sulfatide)

P12 Sulfatide is a fluorescent derivative of cerebroside sulfate, specifically identified as 12-(1-pyrene)dodecanoyl cerebroside sulfate. nih.gov The synthesis of native sulfatides (B1148509) generally proceeds through a two-step enzymatic pathway. Initially, ceramide and UDP-galactose are converted to galactosylceramide (GalCer) by the enzyme ceramide galactosyltransferase (CGT, also known as UGT8) in the endoplasmic reticulum. wikipedia.orgimrpress.comresearchgate.netnih.gov Subsequently, GalCer is transported to the Golgi apparatus, where it undergoes sulfation by the enzyme cerebroside sulfotransferase (CST, also known as GAL3ST1), which transfers a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the galactose residue, yielding sulfatide. wikipedia.orgimrpress.comresearchgate.netnih.gov

For the synthesis of P12 Sulfatide, the pyrene (B120774) fluorophore is covalently linked to the fatty acyl residue of the cerebroside 3-sulfate. nih.govresearchgate.net This involves modifying the ceramide moiety with a pyrene-containing fatty acid chain prior to the galactosylation and sulfation steps, or by modifying an existing cerebroside sulfate with the pyrene-dodecanoyl group.

Strategies for Fluorophore Conjugation to the Ceramide Moiety

Strategies for conjugating fluorophores to the ceramide moiety, as seen in P12 Sulfatide, typically involve modifying the fatty acyl chain. For P12 Sulfatide, the 1-pyrenedodecanoyl group is incorporated into the cerebroside sulfate structure. nih.govglobalresearchonline.net Other fluorescent derivatives of cerebroside sulfate have been synthesized by introducing an amino group at the terminal carbon atom of the fatty acyl residue of a cerebroside 3-sulfate derivative. To this amino group, various fluorophores such as lissamine-rhodamine, fluorescein, eosin, or 7-nitrobenz-2-oxa-1,3-diazol-4-yl can be linked. researchgate.net This approach allows for the attachment of diverse fluorescent probes, enabling different applications based on the fluorophore's spectral properties. Additionally, other fluorescent glycosphingolipid analogs have been created by attaching various headgroups to BODIPY-ceramide or by utilizing NBD-fatty acids. researchgate.net

Synthesis of Related Fluorescent Sulfatide Analogues (e.g., PSA12-Sulfatide)

Beyond P12 Sulfatide, other fluorescent sulfatide analogues have been developed to expand the range of available probes for lipid research. A notable example is 12(1-pyrenesulfonylamido)dodecanoyl cerebroside sulfate, referred to as PSA12-Sulfatide. nih.govresearchgate.net Like P12 Sulfatide, PSA12-Sulfatide also incorporates a pyrene derivative, albeit through a sulfonylamido linkage, offering potentially different chemical properties or metabolic fates. Another analogue is N-lissamine rhodaminyl-(12-aminododecanoyl) cerebroside 3-sulfate, which has been investigated for its uptake and metabolism in cultured skin fibroblasts. horiba.com The synthesis of these analogues often involves similar principles of modifying the ceramide or carbohydrate portion of the sulfatide with a fluorescent tag.

Spectroscopic and Chromatographic Methods for P12 Sulfatide Analysis

Accurate analysis of P12 Sulfatide and its derivatives is crucial for understanding their behavior in biological systems and for quality control in synthetic processes. This involves the application of highly sensitive spectroscopic and efficient chromatographic techniques.

Applications of Fluorescence Spectroscopy in P12 Sulfatide Quantification

Fluorescence spectroscopy is a powerful analytical technique utilized for the quantitative measurement of chemical compounds, including P12 Sulfatide, due to its inherent sensitivity and molecular specificity. uci.edumdpi.com This method relies on the principle that certain molecules, when excited by light at a specific wavelength, emit light at a longer wavelength. uci.edu

For the quantification of P12-cerebroside and PSA12-cerebroside, which are products of the enzymatic hydrolysis of P12-sulfatide and PSA12-sulfatide respectively, fluorescence intensities are measured at specific excitation and emission wavelengths. For P12-cerebroside, the excitation wavelength range is 343-378 nm, with emission read at 350-380 nm. nih.gov The relationship between fluorescence emission intensity and fluorophore concentration is directly proportional at low concentrations, allowing for accurate quantitative analysis. mdpi.com Furthermore, comprehensive fluorescence data can be obtained by collecting excitation-emission matrices (EEMs). mdpi.comnih.gov

Table 1: Fluorescence Parameters for Pyrene-Labeled Cerebrosides

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| P12-Cerebroside | 343-378 | 350-380 |

| PSA12-Cerebroside | 343-378 | 350-380 |

Chromatographic Separation Techniques for P12 Sulfatide and its Metabolites

Chromatographic methods are indispensable for separating P12 Sulfatide from its precursors, by-products, and metabolic derivatives. These techniques leverage the differential distribution of compounds between a stationary phase and a mobile phase to achieve separation. agroparistech.fr

For the separation of P12- and PSA12-cerebrosides from unreacted sulfatide, small columns packed with DEAE-Sephadex A-25 have been effectively employed. nih.gov More broadly, for the quantification of total sulfatide and lysosulfatide (B1235030) content, as well as individual molecular species, liquid chromatography-tandem mass spectrometry (LC/MS/MS) coupled with reversed-phase Ultra-Performance Liquid Chromatography (UPLC) is a highly sensitive and widely used method. slideshare.net

Key chromatographic parameters that influence separation efficiency include retention time, retention factor (k), column efficiency (plate number, N), and resolution. globalresearchonline.netchromatographyonline.com Retention time is the time a compound takes to elute from the column. chromatographyonline.com The retention factor indicates how long a compound is retained by the stationary phase relative to the mobile phase, while column efficiency relates to the sharpness of the peaks. globalresearchonline.netchromatographyonline.com Resolution quantifies the degree of separation between adjacent peaks. globalresearchonline.netchromatographyonline.com Optimizing these parameters is critical for achieving baseline separation and accurate quantification of P12 Sulfatide and its metabolites.

P12 Sulfatide in Enzymatic Hydrolysis and Sulfatide Metabolism Studies

Development and Application of P12 Sulfatide as a Substrate for Arylsulfatase A (ASA) Activity Assays

P12 sulfatide, chemically identified as 12-(1-pyrene)dodecanoyl-sphingosylgalactosyl-3-sulfate, was synthesized as a fluorogenic substrate to facilitate the measurement of arylsulfatase A (ASA) activity. ASA is the lysosomal enzyme responsible for the hydrolysis of sulfatides (B1148509), and its deficiency leads to the neurodegenerative disorder metachromatic leukodystrophy (MLD). The pyrene (B120774) moiety of P12 sulfatide allows for highly sensitive detection of its hydrolysis product, P12-cerebroside, through fluorescence spectroscopy.

Determination of ASA Activity in Cellular and Tissue Extracts using P12 Sulfatide

The use of P12 sulfatide has been instrumental in developing assays to determine ASA activity in various biological samples, including leukocytes and cultured skin fibroblasts. In these assays, cell or tissue extracts are incubated with P12 sulfatide under conditions optimal for ASA activity (pH 5.0, in the presence of MnCl2 and taurodeoxycholate). The enzymatic reaction is terminated, and the fluorescent product, P12-cerebroside, is separated from the unreacted substrate using techniques like DEAE-Sephadex A-25 column chromatography. The fluorescence intensity of the eluted P12-cerebroside is then measured, providing a direct quantification of ASA activity.

This method has proven effective in distinguishing between healthy individuals, patients with MLD (lacking ASA activity), and individuals with other lysosomal storage diseases, such as Maroteaux-Lamy syndrome (lacking arylsulfatase B), where P12-sulfatide is still hydrolyzed. nih.gov

Kinetic Characterization of ASA-Mediated P12 Sulfatide Hydrolysis

Studies utilizing P12 sulfatide have demonstrated that the hydrolysis of this synthetic substrate by ASA follows Michaelis-Menten kinetics. The rate of hydrolysis is directly proportional to both the incubation time and the concentration of the enzyme. By varying the concentration of P12 sulfatide and measuring the initial reaction velocities, key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) can be determined. This allows for a detailed characterization of the enzyme's affinity for the substrate and its catalytic efficiency. The kinetic data obtained from these studies are crucial for understanding the enzyme's function and the impact of mutations that cause MLD. nih.gov

Investigation of Co-factors and Activator Proteins (e.g., Saposin B) in Sulfatide Degradation Pathways utilizing P12 Sulfatide

The degradation of sulfatide by ASA in the lysosome is not a standalone process; it requires the presence of an activator protein, Saposin B (Sap B). Sap B is a small glycoprotein (B1211001) that binds to sulfatide and presents it to ASA in a conformation that is suitable for hydrolysis. In vitro reconstitution assays have shown that the hydrolysis of sulfatide by ASA is significantly enhanced in the presence of Sap B. nih.gov

Studies using sulfatide substrates have elucidated the critical role of Sap B. In detergent-free micellar and liposomal systems that mimic the lysosomal environment, the desulfation of sulfatide by recombinant human ASA is negligible in the absence of Sap B. The rate of sulfatide hydrolysis increases with rising concentrations of Sap B, highlighting its essential role in the catalytic process. nih.gov This dependence on Sap B for ASA activity has been confirmed in cell culture models of MLD.

Studies of Intracellular Trafficking and Lysosomal Degradation of Exogenous Sulfatide using P12 Sulfatide Probes

Fluorescently labeled sulfatides, such as P12 sulfatide and other analogs, are powerful probes for investigating the intracellular trafficking and lysosomal degradation of exogenously supplied sulfatides. By introducing these probes to cultured cells, researchers can visualize their uptake, transport through cellular compartments, and eventual breakdown in the lysosome.

Mechanisms of Cellular Uptake of Virus-Associated P12 Sulfatide

While direct studies on the uptake of "virus-associated P12 sulfatide" are limited, it is well-established that various viruses, including Influenza A and B viruses, utilize cell surface sulfatides as attachment receptors to facilitate entry into host cells. The viral hemagglutinin protein binds to sulfatide, initiating the process of viral internalization. This interaction suggests a mechanism for the cellular uptake of sulfatide in a virus-associated manner.

The use of fluorescent sulfatide probes can be envisioned to study this process. By labeling cells with a fluorescent sulfatide analog and then introducing a virus, it would be possible to track the co-localization and internalization of the sulfatide-virus complex. This would provide insights into the endocytic pathways hijacked by viruses and the role of sulfatide in viral pathogenesis.

Analysis of P12 Sulfatide Conversion to Metabolic Products in Fibroblasts

Studies using fluorescent sulfatide analogs in cultured human skin fibroblasts have provided a detailed picture of their metabolic fate. When a fluorescent sulfatide analog is administered to normal fibroblasts, it is taken up by the cells and transported to the lysosomes. There, it is hydrolyzed by ASA to its corresponding fluorescent cerebroside. This primary metabolic product can then be further metabolized.

For instance, studies with N-lissamine rhodaminyl-(12-aminododecanoyl) cerebroside 3-sulfate have shown that after the initial desulfation, the resulting fluorescent cerebroside is further broken down. The main metabolic product found in both the cell extract and the culture medium is the fluorescent ceramide, followed by galactosylceramide and sphingomyelin. This demonstrates the sequential action of lysosomal hydrolases in the complete degradation of sulfatides. Fluorescence microscopy of cells treated with these probes reveals a distinct perinuclear fluorescence, consistent with lysosomal localization.

P12 Sulfatide in Cellular and Molecular Interaction Research

Probing Sulfatide-Protein Interactions and Recognition Mechanisms via P12 Sulfatide

Structural and functional studies of protein-sulfatide interactions have significantly advanced the understanding of their molecular contacts and recognition mechanisms. These interactions typically exhibit dissociation constants in the low micromolar range. Research has identified at least three distinct modes of protein-sulfatide binding: proteins binding to specific amino acid consensus stretches, proteins that present the sulfatide head group to another protein, and proteins that fully enclose or "cage" sulfatides (B1148509).

P12 sulfatide and other specific isoforms are instrumental in identifying the binding domains on key adhesion molecules.

Selectins : Sulfatides serve as a major ligand for P-selectin and L-selectin, playing a crucial role in platelet adhesion and aggregation. Studies using sulfatide probes have shown that both P-selectin and L-selectin bind to sulfatides, whereas E-selectin does not. The interaction between sulfatides on the platelet surface and P-selectin is critical for stabilizing platelet aggregates. This interaction can be inhibited by anti-P-selectin antibodies, underscoring its specificity.

CD1 molecules : The Cluster of Differentiation 1 (CD1) family of molecules presents lipid antigens to T cells. Sulfatide is recognized as a self-antigen by CD1a and CD1d. Structural studies of the CD1a-sulfatide complex have elucidated the specific interactions: the sulfatide head group forms hydrogen bonds with charged residues R73 and S77, while the sulfate (B86663) moiety contacts residues R76 and E154. An arginine residue is essential for recognizing the sulfate group, a common feature in other sulfatide-binding proteins. Additionally, a tyrosine residue (Y84) faces the head group, and H38 makes contact with one of the lipid's acyl chains.

The use of specific sulfatide probes helps in deciphering the molecular details of how proteins recognize and form complexes with these lipids.

rMAL protein : The recombinant MAL (rMAL) protein, associated with myelin and the apical membranes of certain epithelial cells, has been shown to form a complex with sulfatide. In studies using CHAPS-insoluble membrane fractions, which are enriched in glycosphingolipids, an anti-rMAL antibody recognized a protein band at approximately 18 kDa. This same band was also recognized by the O4 antibody, which specifically detects sulfatide. The expected molecular weight of rMAL is 16 kDa, suggesting a 2 kDa shift caused by the complexation of one rMAL protein with several sulfatide molecules. This provides direct evidence of a stable interaction between rMAL and sulfatide within membrane microdomains.

| Interacting Protein | Key Residues/Domains | Functional Consequence |

| P-selectin | Lectin-type C domain | Mediates stable platelet adhesion and aggregation. |

| L-selectin | Lectin-type C domain | Binds sulfatide to activate leukocytes. |

| CD1a | R73, S77, R76, E154, Y84, H38 | Presentation of sulfatide as a self-antigen. |

| rMAL | Not specified | Forms a stable complex with sulfatide in membrane microdomains. |

Investigation of Membrane Organization and Lipid Raft Dynamics using P12 Sulfatide

Sulfatides are key components of lipid rafts—dynamic membrane microdomains enriched in sphingolipids and cholesterol that serve as platforms for signal transduction and protein trafficking. The negatively charged head group of sulfatide can influence the packing arrangement within these domains due to lateral charge repulsion.

Probes such as biotinylated sulfatide have been used to confirm the localization of sulfatides within lipid rafts. Once synthesized, sulfatide is distributed to the outer leaflet of the cell membrane. Studies using fluorescent probes have shown that in the presence of sphingomyelin, sulfatide shares the same membrane phase with both sphingomyelin and cholesterol, remaining excluded from phosphatidylcholine-enriched phases. This co-localization is fundamental to the formation and stability of lipid raft domains.

By localizing within lipid rafts, sulfatides can significantly modulate cellular signaling pathways.

TLR4 Signaling : The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune response. The activation of TLR4 by lipopolysaccharide (LPS) requires its translocation into lipid rafts. Research has shown that pretreatment with sulfatide hinders the co-localization of TLR4 with lipid raft markers following LPS stimulation. This inhibitory action effectively nullifies the downstream signaling cascade initiated by LPS. Three C16-sulfatide molecules have been observed in the hydrophobic pocket of the TLR4 co-receptor MD-2, promoting the dimerization of the mTLR4-MD-2 complex.

NF-κB and JNK Pathways : The inhibition of TLR4 localization by sulfatide directly impacts downstream signaling molecules. Sulfatide treatment has been found to suppress the translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB) into the nucleus. Furthermore, it specifically decreases the phosphorylation level of c-Jun N-terminal kinase (JNK), while not affecting other MAPKs like ERK or p38. This demonstrates that sulfatide can selectively block the NF-κB and JNK-mediated signaling pathways that are typically activated by TLR4.

| Signaling Pathway | Effect of Sulfatide | Mechanism |

| TLR4 | Inhibition | Hinders the translocation of TLR4 into lipid rafts, preventing activation by LPS. |

| NF-κB | Inhibition | Suppresses the translocation of the p65 subunit to the nucleus. |

| JNK (MAPK) | Inhibition | Decreases the phosphorylation level of JNK. |

Analysis of Cell Adhesion and Aggregation Processes Mediated by Sulfatide through P12 Sulfatide Probes

The role of sulfatide in cell adhesion, particularly in hemostasis and thrombosis, is significant. Upon platelet activation, sulfatides are translocated to the platelet surface, where they form concentrated "hot-spots". These sulfatide-rich domains are crucial for the subsequent aggregation process. The interaction between P-selectin on one platelet and sulfatide on another is essential for the formation of stable platelet aggregates. This represents a distinct mechanism of platelet aggregation that is vital for normal hemostasis. Studies have demonstrated that anti-P-selectin antibodies and sulfatide antagonists can reverse platelet aggregation induced by various agonists, confirming the critical role of the P-selectin-sulfatide interaction in stabilizing these cellular structures.

P12 Sulfatide in Host Pathogen Interaction Studies

Investigation of Viral Entry and Replication Mechanisms Facilitated by Sulfatide using P12 Sulfatide

Sulfatide, a sulfated galactosylceramide, has been identified as a key host cell factor that can act as a binding co-factor to facilitate the entry of several enveloped viruses. nih.gov Its strategic location in the plasma membrane of host cells makes it an accessible target for viral glycoproteins. P12 sulfatide is utilized in in vitro models to dissect the specific molecular interactions between viral envelope proteins and this host glycolipid, away from the complexity of the cell membrane.

For Human Immunodeficiency Virus-1 (HIV-1), the viral envelope glycoprotein (B1211001) gp120 has been shown to bind directly to sulfatide. nih.gov This interaction is considered a crucial step in the initial attachment of the virus to target cells, particularly in the nervous system where sulfatide is abundant. nih.gov The binding of gp120 to sulfatide may complement the primary interaction with the CD4 receptor, functioning as a coreceptor that stabilizes the virus-cell connection and facilitates subsequent conformational changes required for membrane fusion.

The lifecycle of Vesicular Stomatitis Virus (VSV), another enveloped virus, is critically dependent on host lipids for entry, replication, and egress. mdpi.com While not a primary receptor, host cell sphingolipids, the class to which sulfatide belongs, are integral to the VSV life cycle. mdpi.com The lipid composition of the viral envelope, which is derived from the host cell plasma membrane during budding, is enriched in certain lipids, including sphingolipids. mdpi.com Studies using VSV pseudotypes, where the native glycoprotein is replaced by that of another virus, demonstrate the critical role of the envelope protein in determining cell tropism and entry pathways. plos.org P12 sulfatide can be incorporated into artificial membranes or liposomes to study how the presence of specific sulfatides (B1148509) in a target membrane influences the binding and fusion activity of viral glycoproteins like VSV-G.

Table 1: Role of Sulfatide in Enveloped Virus Entry

| Virus | Viral Protein Involved | Role of Sulfatide | Research Application of P12 Sulfatide |

| HIV-1 | gp120 | Coreceptor; binds directly to stabilize virus-cell attachment. nih.gov | Characterizing the binding affinity and kinetics of the gp120-sulfatide interaction. |

| Vesicular Stomatitis Virus (VSV) | VSV-G | Host factor; contributes to a lipid environment conducive to viral lifecycle. mdpi.com | Investigating the influence of specific membrane lipids on VSV-G mediated binding and fusion. |

Photodynamic therapy (PDT) is a methodology used to inactivate pathogens, including enveloped viruses, through photosensitization. researchgate.net The process involves a photosensitizer molecule that, upon irradiation with light of a specific wavelength, generates reactive oxygen species that damage viral components, particularly the lipid envelope and surface proteins, leading to viral inactivation. researchgate.netsonar.ch

P12 sulfatide can be chemically modified to incorporate a photosensitizing agent. This creates a targeted tool for viral inactivation. Viruses that utilize sulfatide for binding can be specifically targeted, concentrating the photosensitizer at the viral surface. Upon light exposure, the localized generation of reactive oxygen species would disrupt the viral envelope, rendering the virus non-infectious.

A parallel methodology was demonstrated in a study using pyrene (B120774) dodecanoic acid (P12), a fluorescent fatty acid with a 12-carbon chain, to inactivate VSV. nih.gov In this research, incubating VSV with the P12 fatty acid followed by exposure to UVA light (366 nm) resulted in a drastic decrease in viral infectivity. nih.gov The level of inactivation was proportional to the concentration of the P12 molecule and the dose of irradiation. nih.gov This principle can be directly extended to P12 sulfatide. By linking a photosensitizer to P12 sulfatide, researchers can create a probe that specifically binds to sulfatide-recognizing viruses (like HIV-1) and inactivates them upon illumination, offering a targeted approach to antiviral research.

Elucidating Bacterial Adhesion to Host Cells Involving Sulfatide using P12 Sulfatide

Bacterial adhesion to host cells is a foundational step in colonization and the establishment of infection. nih.gov Many bacteria have evolved surface proteins called adhesins that recognize and bind to specific molecules, such as glycolipids, on host cell surfaces. wikipedia.orglibretexts.org P12 sulfatide provides a defined molecular substrate for studying these interactions in detail.

The 987P fimbriae of enterotoxigenic Escherichia coli (ETEC) mediate bacterial binding to sulfatide receptors on the intestinal brush borders of piglets. nih.gov The adhesin responsible for this interaction is the FasG subunit located at the tip of the fimbriae. nih.govnih.gov P12 sulfatide is an ideal tool for use in in vitro binding assays, such as liposome-binding assays or surface plasmon resonance, to quantify the binding affinity of adhesins like FasG and to identify the specific amino acid residues involved in the interaction.

Through site-directed mutagenesis studies, researchers have pinpointed the critical residues within the FasG adhesin required for sulfatide recognition. By replacing positively charged lysine (K) or arginine (R) residues with the neutral amino acid alanine (A), the specific binding sites were mapped. nih.gov This research revealed that Lysine 117 (K117) is an essential residue for the FasG-sulfatide interaction. nih.govnih.gov Mutating this single residue to alanine (K117A) completely abolished the binding of the bacteria to sulfatide-containing liposomes, without affecting the assembly of the fimbriae. nih.govnih.gov It is proposed that K117 forms a critical salt bridge with the negatively charged sulfate (B86663) group of sulfatide. nih.gov

Table 2: Key FasG Adhesin Residues for Sulfatide Binding

| Residue | Mutation | Effect on Sulfatide Binding | Proposed Role | Reference |

| Lysine 117 (K117) | K117A | Binding completely abolished | Essential for receptor recognition; may form a salt bridge with the sulfate group. | nih.govnih.gov |

| Arginine 116 (R116) | R116A | Binding diminished | Stabilizes the interaction. | nih.gov |

| Lysine 118 (K118) | K118A | Binding diminished | Stabilizes the interaction. | nih.gov |

| Arginine 200 (R200) | R200A | Binding diminished | Stabilizes the interaction. | nih.gov |

| Lysine 17 (K17) | K17A | Binding diminished | Stabilizes the interaction. | nih.gov |

Compound and Protein Index

| Name | Type |

| P12 Sulfatide | Glycolipid |

| Sulfatide (general) | Glycolipid |

| Galactosylceramide | Glycolipid |

| Pyrene dodecanoic acid (P12) | Fatty Acid |

| gp120 | Viral Glycoprotein |

| VSV-G | Viral Glycoprotein |

| CD4 | Host Receptor Protein |

| FasG | Bacterial Adhesin Protein |

| Lysine | Amino Acid |

| Arginine | Amino Acid |

| Alanine | Amino Acid |

P12 Sulfatide in Preclinical Models of Disease Pathogenesis

Modeling Sulfatide-Related Neuropathologies in Animal Systems

Animal models have been instrumental in understanding the consequences of sulfatide dysregulation in the central and peripheral nervous systems. These models, primarily in rodents, allow for controlled investigation of the molecular and cellular sequelae of sulfatide accumulation or deficiency.

Metachromatic Leukodystrophy (MLD) is a lysosomal storage disease caused by the deficiency of the enzyme arylsulfatase A (ASA), leading to a massive accumulation of sulfatides (B1148509). The primary preclinical model for MLD is the ASA-deficient [ASA(-/-)] mouse. nih.govresearchgate.net

While these ASA(-/-) mice replicate the biochemical hallmark of MLD—the systemic accumulation of sulfatide in the nervous system, kidneys, and gallbladder—they historically failed to fully recapitulate the severe demyelination and progressive neurological decline seen in human patients. nih.govyoutube.com The sulfatide storage pattern is comparable to humans, but the myelin pathology is much milder. nih.gov

To address this limitation and create a more robust model, researchers developed a "double-transgenic" mouse. This model combines the ASA deficiency with the overexpression of galactose-3-O-sulfotransferase-1, the enzyme that synthesizes sulfatide, specifically in myelinating cells. nih.gov This genetic modification significantly increases the rate of sulfatide synthesis and, consequently, its accumulation in the absence of the degrading ASA enzyme.

The results were profound:

Accelerated Sulfatide Accumulation : The transgenic ASA(-/-) mice accumulated sulfatide in the brain and peripheral nerves at approximately twice the level of the standard ASA(-/-) mice. nih.gov

Development of Neurological Symptoms : Unlike the standard model, these mice developed severe, progressive neurological symptoms after one year of age, including hindlimb weakness and paralysis, which are highly reminiscent of human MLD. nih.gov

Significant Demyelination : Histological analysis revealed significant peripheral and central nervous system pathology, including hypomyelination, demyelination of axons, and reduced levels of myelin basic protein. nih.gov This demyelination directly correlated with reduced nerve conduction velocity, mirroring the functional deficits in human MLD patients. nih.gov

These advanced models have been crucial in confirming that the sheer volume of sulfatide accumulation is a primary driver of demyelination and neurological dysfunction in MLD. nih.govpreprints.org

| Model | Genetic Modification | Key Pathological Findings | Relevance to Human MLD |

|---|---|---|---|

| Standard ASA Knockout [ASA(-/-)] | Deletion of Arylsulfatase A gene | Sulfatide accumulation in CNS and PNS; mild astrogliosis; minimal demyelination. youtube.comnih.gov | Biochemical mimic of MLD, but lacks the severe neurological and demyelinating phenotype. nih.gov |

| Transgenic ASA Knockout [tg/ASA(-/-)] | ASA deletion + Overexpression of sulfatide-synthesizing enzyme (Gal3st1). nih.gov | Greatly increased sulfatide storage; severe, progressive demyelination; axonal loss; significant neurological symptoms (e.g., paralysis). nih.gov | More accurately models the progressive demyelination and clinical symptoms of severe human MLD. nih.gov |

In contrast to MLD, where sulfatide accumulates to toxic levels, preclinical studies in other major neurodegenerative diseases suggest a pathology linked to sulfatide deficiency.

Alzheimer's Disease (AD): A significant body of preclinical evidence points to the loss of sulfatide as an early event in AD pathogenesis. nih.govmdpi.com Studies using lipidomics on postmortem brain tissue from individuals with preclinical AD (cognitively normal but with AD neuropathology) revealed significantly lower levels of sulfatide compared to controls. nih.govmdpi.com This finding suggests that membrane defects, specifically sulfatide depletion, occur before other lipid abnormalities and the onset of clinical symptoms. nih.gov

Preclinical mouse models have causally linked sulfatide deficiency to AD-related brain changes. Genetic mouse models with sulfatide deficiency were shown to develop significant brain ventricular enlargement, a key structural change associated with cognitive decline in AD, without the presence of classic amyloid-beta plaques or neurofibrillary tangles. mdpi.comnih.gov This indicates that sulfatide loss itself can drive brain atrophy.

Parkinson's Disease (PD): Research in preclinical models of PD also indicates a dysregulation of sulfatide metabolism. A study utilizing a non-human primate model (MPTP-lesioned macaques) employed mass spectrometry imaging to analyze lipid changes. grantome.com The findings revealed brain region-specific alterations in sulfatide composition within motor-related areas like the globus pallidus and substantia nigra. Specifically, there was a depletion of certain long-chain hydroxylated sulfatides and a concurrent elevation of long-chain non-hydroxylated sulfatides. grantome.com This shift suggests that oxidative stress and oligodendrocyte/myelin damage, key factors in PD pathology, are linked to abnormal sulfatide metabolism. grantome.com

Amyotrophic Lateral Sclerosis (ALS): Currently, there is a lack of specific preclinical research directly implicating alterations in P12 sulfatide levels in the pathogenesis of common ALS animal models, such as those based on SOD1 or TDP-43 mutations. While these models show profound metabolic and proteomic dysregulation, investigations have primarily focused on other lipid classes, like phospholipids, or other metabolic pathways, such as purine metabolism.

Role of Sulfatide in Immunological Dysregulation in Preclinical Disease Models

Sulfatides are not merely structural lipids; they are also active participants in immunological processes. Preclinical models have been essential in uncovering the role of sulfatide in modulating autoimmune responses and inflammation.

In MLD models, the accumulation of sulfatide is directly linked to a chronic neuroinflammatory response characterized by the activation of microglia and astrocytes. youtube.comfrontiersin.org This glial activation, or gliosis, is thought to contribute significantly to the neurodegenerative process.

More broadly, preclinical studies have identified sulfatides as endogenous ligands for the Toll-like receptor 4 (TLR4)–myeloid differentiation factor-2 (MD-2) complex, a key initiator of innate immune and inflammatory responses. Interestingly, the effect appears to be species-specific; short-chain sulfatides act as agonists that activate inflammatory signaling through TLR4 in mouse models, whereas they act as antagonists that block inflammatory signaling in human cell systems. This highlights a critical difference to consider when translating findings from murine models.

In models of autoimmune disease, such as experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis, sulfatide has been shown to have immunomodulatory roles. Administration of sulfatide can ameliorate EAE, suggesting a suppressive effect on pathogenic T cells. This suggests that in certain contexts, sulfatide released during demyelination might act as an endogenous anti-inflammatory signal to promote remission.

| Preclinical Model / System | Observed Role of Sulfatide | Key Research Finding |

|---|---|---|

| MLD Mouse Models (ASA-/-) | Pro-inflammatory | Sulfatide accumulation triggers chronic activation of microglia and astrocytes (neuroinflammation). frontiersin.org |

| Mouse Macrophages / Mouse TLR4 System | Pro-inflammatory (Agonist) | Short-chain sulfatides directly bind to and activate the TLR4-MD-2 receptor complex, initiating an inflammatory response. |

| Human Macrophage-like Cells / Human TLR4 System | Anti-inflammatory (Antagonist) | Sulfatides antagonize TLR4-MD-2 activation by bacterial lipopolysaccharide (LPS). |

| Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model | Immunosuppressive | Administration of sulfatide can suppress T-cell responses and ameliorate disease symptoms. |

Sulfatide in Hemostasis and Thrombosis Research using Model Systems

Preclinical research has revealed a complex and seemingly contradictory role for sulfatide in hemostasis and thrombosis. Depending on the experimental model and physiological context, sulfatide can exhibit both anticoagulant and pro-thrombotic activities.

Anticoagulant Effects: In vitro studies and experiments in rabbit models have shown that sulfatide can prolong blood coagulation time. The proposed mechanism is the direct binding of sulfatide micelles to fibrinogen. This interaction is thought to interfere with the formation of a stable fibrin gel, a critical step in blood clot formation. This gives sulfatide an anticoagulant property independent of the heparin-antithrombin III pathway.

Pro-thrombotic Effects: Conversely, sulfatide is also a key player in platelet aggregation, a central process in thrombosis. It acts as a major ligand for P-selectin, an adhesion molecule expressed on the surface of activated platelets. The interaction between sulfatide on one platelet and P-selectin on another is necessary for the formation of stable platelet aggregates. In a rat deep vein thrombosis model, where thrombosis is induced by ligating the inferior vena cava, the administration of sulfatide markedly enhanced thrombus formation. This pro-thrombotic effect likely requires a combination of factors such as venous stasis or endothelial damage, which would expose P-selectin and create a favorable environment for sulfatide-mediated platelet aggregation.

This dual functionality suggests that sulfatide's role in hemostasis is highly regulated, potentially acting as a physiological anticoagulant in circulating blood while contributing to thrombosis at sites of vascular injury and inflammation.

Future Directions and Advanced Methodological Developments in P12 Sulfatide Research

Integration of P12 Sulfatide with Advanced Bioimaging Techniques for In Situ Analysis of Sulfatide Dynamics

The study of sulfatide dynamics within living cells has been hampered by a lack of specific tools. However, the development of fluorescently labeled P12 sulfatide analogues is set to revolutionize the in situ analysis of these lipids. By incorporating fluorophores, researchers can now visualize the trafficking, localization, and interactions of P12 sulfatide in real-time.

Advanced bioimaging techniques that can be coupled with fluorescent P12 sulfatide probes include:

Confocal and Two-Photon Microscopy: These techniques allow for high-resolution imaging of P12 sulfatide distribution in live cells and tissues. An early study demonstrated the use of a fluorescent sulfatide analogue to observe its perinuclear accumulation in cultured fibroblasts, establishing a precedent for this approach. nih.gov More modern probes, such as those incorporating environmentally sensitive dyes like Laurdan, can provide information on the lipid packing and phase of the membrane microenvironment where P12 sulfatide resides.

Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM) can overcome the diffraction limit of light, enabling the visualization of P12 sulfatide within nanoscale structures such as lipid rafts. mdpi.com This will be crucial for understanding how P12 sulfatide contributes to the organization of these signaling platforms.

Fluorescence Correlation Spectroscopy (FCS): FCS can be used to measure the diffusion dynamics of fluorescently labeled P12 sulfatide in cell membranes. This provides quantitative data on its mobility and interactions with other membrane components, offering insights into the fluidity and organization of its local environment.

Förster Resonance Energy Transfer (FRET): FRET-based assays can be designed to study the interaction of P12 sulfatide with specific proteins in living cells. By labeling P12 sulfatide with a donor fluorophore and a protein of interest with an acceptor fluorophore, the proximity and dynamics of their interaction can be monitored. assaygenie.com

The integration of these advanced bioimaging techniques with fluorescent P12 sulfatide probes will provide unprecedented insights into the subcellular localization, trafficking pathways, and dynamic interactions of this specific sulfatide isoform.

| Bioimaging Technique | Application with P12 Sulfatide | Potential Insights |

| Confocal/Two-Photon Microscopy | Real-time visualization in live cells | Subcellular localization and trafficking |

| Super-Resolution Microscopy | Nanoscale imaging of membrane domains | Role in lipid raft organization |

| Fluorescence Correlation Spectroscopy | Measurement of diffusion dynamics | Membrane fluidity and molecular interactions |

| FRET | Probing protein-sulfatide interactions | Identification of binding partners and dynamics |

Development of New P12 Sulfatide Analogues for Enhanced Specificity or Novel Research Applications

To further expand the research applications of P12 sulfatide, the development of novel analogues with enhanced functionalities is a key future direction. These efforts are focused on creating probes that can not only be visualized but can also be used to identify interacting partners and study metabolic pathways more effectively.

Key areas of development for new P12 sulfatide analogues include:

Photo-crosslinkable Probes: Incorporating a photo-activatable group, such as a diazirine or benzophenone, into the P12 sulfatide structure would allow for the covalent trapping of interacting molecules upon UV irradiation. nih.gov This is a powerful tool for identifying binding partners, such as receptor proteins or enzymes, in a cellular context.

Clickable Analogues for Metabolic Labeling: The synthesis of P12 sulfatide analogues containing "clickable" chemical handles, like alkynes or azides, enables their use in metabolic labeling studies. nih.gov Cells can incorporate these analogues into their metabolic pathways, and the tag can then be specifically reacted with a reporter molecule (e.g., a fluorophore or biotin) for visualization or purification. This approach can be used to track the synthesis, transport, and degradation of P12 sulfatide.

Analogues with Modified Acyl Chains or Headgroups: Synthesizing a library of P12 sulfatide analogues with systematic modifications to the 12-carbon acyl chain (e.g., introducing unsaturation or branching) or the sulfated galactose headgroup can help to elucidate the structural determinants of sulfatide function and protein recognition.

These novel P12 sulfatide analogues will serve as powerful chemical tools to investigate the molecular mechanisms underlying sulfatide biology with greater precision.

| Analogue Type | Functional Group | Research Application |

| Photo-crosslinkable | Diazirine, Benzophenone | Covalent trapping and identification of interacting molecules |

| Clickable | Alkyne, Azide | Metabolic labeling, tracking of synthesis and degradation |

| Structurally Modified | Altered acyl chain/headgroup | Structure-function relationship studies |

High-Throughput Screening Approaches for Modulators of Sulfatide Metabolism or Interaction using P12 Sulfatide-Based Assays

The development of robust high-throughput screening (HTS) assays is essential for the discovery of small molecules that can modulate sulfatide metabolism or its interactions with proteins. P12 sulfatide, due to its defined structure, is an ideal substrate or ligand for such assays.

Potential HTS approaches utilizing P12 sulfatide include:

Enzyme Activity Assays: P12 sulfatide can be used as a substrate in assays designed to screen for inhibitors or activators of enzymes involved in sulfatide metabolism, such as arylsulfatase A (the enzyme deficient in metachromatic leukodystrophy) or cerebroside sulfotransferase. These assays could be based on various detection methods, including fluorescence, luminescence, or mass spectrometry, to measure the formation of the product or the depletion of the P12 sulfatide substrate.

Protein-Binding Assays: To screen for compounds that disrupt the interaction between sulfatide and a specific binding protein, P12 sulfatide can be immobilized on a surface (e.g., a microplate). The binding of a fluorescently labeled protein can then be measured in the presence of a library of small molecules. A reduction in fluorescence would indicate a compound that inhibits the interaction.

FRET-Based Interaction Assays: A homogeneous FRET-based assay could be developed where P12 sulfatide is labeled with one fluorophore and a binding protein with another. nih.gov Disruption of their interaction by a small molecule would lead to a change in the FRET signal, providing a sensitive and scalable screening method. nih.gov

These HTS assays will be instrumental in identifying novel chemical probes to study sulfatide biology and may lead to the discovery of new therapeutic agents for diseases associated with abnormal sulfatide metabolism.

Emerging Research Avenues for Sulfatide Biology Facilitated by P12 Sulfatide Probes

The availability of specific P12 sulfatide probes is poised to open up new and exciting areas of research into the biological roles of sulfatides (B1148509). The ability to study a single, defined isoform will help to unravel the distinct functions of different sulfatide species.

Emerging research avenues that can be explored using P12 sulfatide probes include:

Deciphering the Role of Short-Chain Sulfatides in Neural Development: Research has shown that short-chain sulfatides (C16 and C18) are present in the early stages of oligodendrocyte development, while longer-chain sulfatides are predominant in mature myelin. nih.gov P12 sulfatide probes can be used to investigate the specific roles of very short-chain sulfatides in the proliferation, differentiation, and migration of oligodendrocyte precursor cells.

Investigating Sulfatide Dynamics in Lipid Rafts: P12 sulfatide probes will be invaluable for studying the dynamics and function of sulfatides within lipid rafts. nih.gov These membrane microdomains are critical for signal transduction, and understanding how P12 sulfatide contributes to their stability and function is a key area of future research.

Probing the Interaction of Sulfatides with Pathogens: Many viruses and bacteria are known to bind to sulfatides on the cell surface to initiate infection. Fluorescently labeled P12 sulfatide can be used in imaging and binding assays to study the initial stages of pathogen attachment and entry into host cells with high resolution.

Elucidating the Role of Sulfatide Isoforms in Disease: The ability to specifically track and perturb P12 sulfatide will aid in understanding how the balance of different sulfatide isoforms is altered in diseases like Alzheimer's disease, Parkinson's disease, and diabetes, and what the functional consequences of these changes are.

Q & A

Q. How can cross-disciplinary approaches (e.g., virology and neurology) advance sulfatide research?

- Methodological Answer : Integrate structural biology (e.g., norovirus capsid binding assays) with clinical data to explore dual roles of sulfatide in infection and neurodegeneration. Use systems biology models to predict network-level interactions .

Data Presentation Guidelines

- Processed Data : Include species-specific concentrations (mean ± SD) and fold changes (e.g., MLD vs. controls) in main figures .

- Raw Data : Deposit in repositories (e.g., MetaboLights) with metadata on extraction protocols and instrument parameters .

- Visualization : Use heatmaps for lipidomic profiles and forest plots for meta-analyses to highlight heterogeneity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.